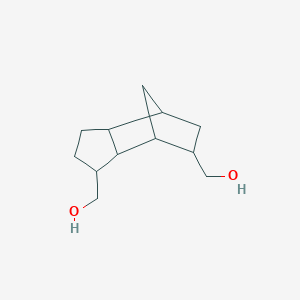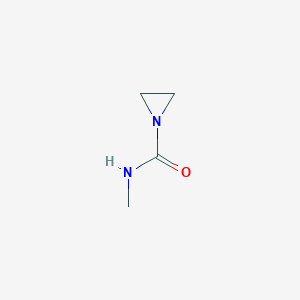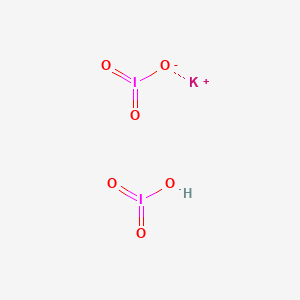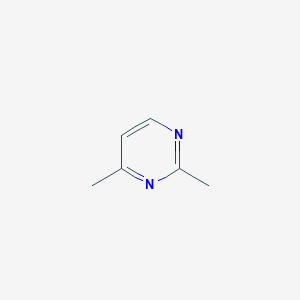
2,4-Dimethylpyrimidine
Descripción general
Descripción
2,4-Dimethylpyrimidine is an organic compound with the molecular formula C6H8N2 . It is a derivative of pyrimidine, a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
There are several methods to synthesize 2,4-Dimethylpyrimidine. One method involves the design and synthesis of a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpyrimidine is characterized by a pyrimidine ring with two methyl groups attached at the 2 and 4 positions . The molecule has a relatively stable and high electrophilic nature .
Chemical Reactions Analysis
2,4-Dimethylpyrimidine can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Physical And Chemical Properties Analysis
2,4-Dimethylpyrimidine has a density of 1.0±0.1 g/cm3, a boiling point of 151.2±9.0 °C at 760 mmHg, and a vapour pressure of 4.7±0.3 mmHg at 25°C . It also has a molar refractivity of 32.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 108.4±3.0 cm3 .
Aplicaciones Científicas De Investigación
Application in Biochemistry and Molecular Biology
Summary of the Application
2,4-Dimethylpyrimidine has been used in the synthesis of metal (II) complexes, which have shown remarkable antimicrobial properties . These complexes bind with calf thymus (CT) DNA via groove binding mode .
Methods of Application
The Schiff base ligand as 2- [ (4,6-dimethylpyrimidin-2-ylimino)methyl]-6-methoxyphenol and -OAc is acetate have been synthesized and characterized by physico-chemical and different spectral techniques . The synthesized metal (II) complexes have square planar geometry .
Results or Outcomes
The synthesized complexes have shown to be more effective antimicrobial agents than the ligand alone . Moreover, molecular docking analysis reveals that the metal (II) complexes tend to show good binding affinity towards both DNA and BSA compared to Schiff base ligand .
Application in Material Science
Summary of the Application
2,4-Dimethylpyrimidine has been used in the growth of single crystals for non-linear optical (NLO) applications . These crystals have been grown by the slow evaporation method using water as a solvent .
Methods of Application
The 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) single crystal has been successfully grown by the slow evaporation method . The single-crystal X-Ray diffraction (SXRD) analysis gives knowledge about the structure and morphology of the 2APB crystal .
Results or Outcomes
The 2APB crystal has a lower cut-off wavelength of 325 nm, which is evident from the UV–visible–NIR analysis . The 2APB crystal was thermally stable up to 140 °C . The third-order non-linear optical (NLO) susceptibility (χ (3)) value was calculated from Z-scan technique .
Application in Pharmaceuticals
Summary of the Application
2,4-Dimethylpyrimidine derivatives have been investigated for their antimicrobial activity . A novel pyrimidine molecule has been proposed, and its pharmaceutical properties have been studied .
Methods of Application
Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness, and antibacterial function of the molecule .
Results or Outcomes
The molecule was found to be relatively stable and has a high electrophilic nature . The molecule possesses the agents of safety and the effective combination therapy as a pharmaceutical drug . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .
Application in Material Science
Results or Outcomes
The 2APB crystal has a lower cut-off wavelength of 325 nm . The 2APB crystal was thermally stable up to 140 °C . The third-order non-linear optical (NLO) susceptibility (χ (3)) value was calculated from Z-scan technique .
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOWOCKUQWYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162385 | |
| Record name | Pyrimidine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyrimidine | |
CAS RN |
14331-54-5 | |
| Record name | Pyrimidine, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRIMIDINE, 2,4-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



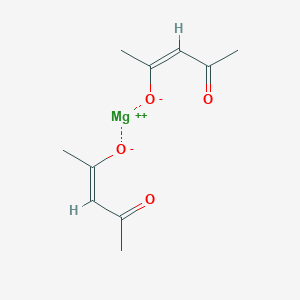
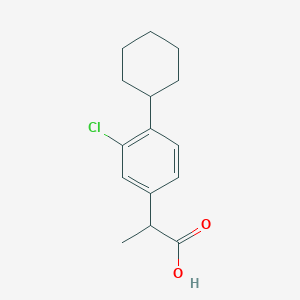
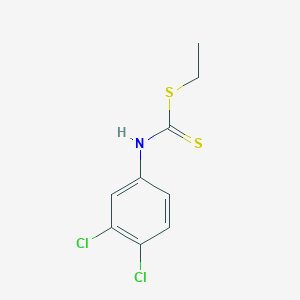
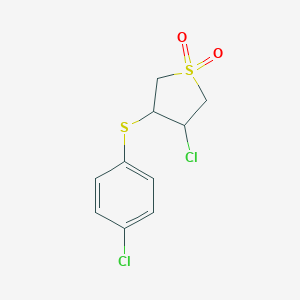

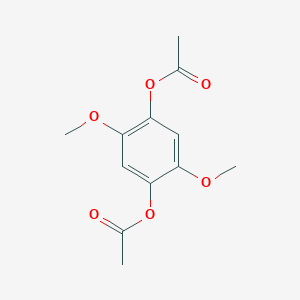
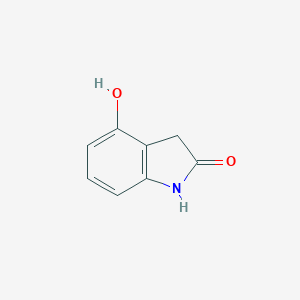
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
